molecular formula C14H11N3O3 B14554005 3-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 62260-91-7

3-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B14554005
CAS No.: 62260-91-7
M. Wt: 269.25 g/mol
InChI Key: LVPOFHRNBFGROC-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a 4-methoxyphenyl group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the one-pot condensation reaction of aldehydes, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. This reaction is typically carried out under solvent-free conditions at 100°C, utilizing a cooperative vinylogous anomeric-based oxidation mechanism .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts. These frameworks can enhance the efficiency and yield of the reaction, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridopyrimidine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (MIF2), which play key roles in cancer cell proliferation. By binding to the active sites of these enzymes, the compound interferes with their biological activity, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62260-91-7

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H11N3O3/c1-20-10-6-4-9(5-7-10)17-13(18)11-3-2-8-15-12(11)16-14(17)19/h2-8H,1H3,(H,15,16,19)

InChI Key

LVPOFHRNBFGROC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=O)N=CC=C3

Origin of Product

United States

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